3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid CAS number
3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid CAS number
An In-depth Technical Guide to 3-Methoxy-4-methylbenzoic Acid: A Key Pharmaceutical Intermediate
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Versatile Intermediates in Modern Drug Discovery
In the intricate landscape of pharmaceutical sciences, the journey from a promising molecular concept to a life-saving therapeutic is paved with complex synthetic challenges. The success of this journey often hinges on the availability of versatile and reliable chemical building blocks. Among these, 3-Methoxy-4-methylbenzoic acid has emerged as a compound of significant interest. Its unique structural features—a carboxylic acid for amide or ester formation, a methoxy group that influences electronic properties, and a methyl group providing a site for further functionalization—make it a highly adaptable scaffold in the synthesis of diverse and complex active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of 3-Methoxy-4-methylbenzoic acid, offering valuable insights for researchers, chemists, and professionals in drug development.
Core Chemical Identity and Physicochemical Properties
3-Methoxy-4-methylbenzoic acid, also known by its synonyms 3-methoxy-p-toluic acid and 4-methyl-m-anisic acid, is a substituted benzoic acid derivative.[1][2] Its fundamental role as a pharmaceutical intermediate is underpinned by its distinct chemical and physical properties.
Table 1: Physicochemical Properties of 3-Methoxy-4-methylbenzoic Acid
| Property | Value | Source |
| CAS Number | 7151-68-0 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₀O₃ | [1][2][3][4][5] |
| Molecular Weight | 166.17 g/mol | [1][2][3][4][5] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 152-154 °C | [4] |
| Boiling Point | 309.9 ± 22.0 °C at 760 mmHg | [4] |
| Purity | ≥ 99% | [2] |
| SMILES | O=C(O)C1=CC=C(C)C(OC)=C1 | [5] |
| InChIKey | CEAVPXDEPGAVDA-UHFFFAOYSA-N | [1] |
The stability of this compound under standard storage conditions, combined with its synthetic accessibility, makes it a reliable choice for both laboratory-scale research and industrial applications.[3]
The Role of 3-Methoxy-4-methylbenzoic Acid in Pharmaceutical Synthesis
The true value of 3-Methoxy-4-methylbenzoic acid lies in its versatility as a precursor in the multi-step synthesis of APIs.[3] Its functional groups provide multiple avenues for chemical modification, allowing for the construction of complex molecular architectures.
A Critical Building Block for Diverse Therapeutic Agents
This intermediate is instrumental in the synthesis of a range of pharmaceuticals, including:
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Anti-inflammatory and Analgesic Drugs: The benzoic acid moiety can be readily converted to amides and esters, which are common functional groups in this class of drugs.[3]
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Cardiovascular and Central Nervous System (CNS) Agents: The overall scaffold of 3-Methoxy-4-methylbenzoic acid can be elaborated to produce compounds with the necessary pharmacophores for targeting cardiovascular and CNS receptors.[3]
Enabling Structure-Activity Relationship (SAR) Studies
In medicinal chemistry, the ability to systematically modify a lead compound is crucial for optimizing its pharmacological activity. 3-Methoxy-4-methylbenzoic acid serves as an excellent starting point for SAR studies, as its aromatic ring can be further functionalized to explore how different substituents impact biological activity.[3]
Synthetic Pathways and Methodologies
The synthesis of 3-Methoxy-4-methylbenzoic acid itself is a critical consideration for its practical application. While various proprietary methods exist, a general understanding of the synthetic logic is beneficial.
Illustrative Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a more complex drug molecule starting from 3-Methoxy-4-methylbenzoic acid. This highlights the strategic importance of this intermediate.
Caption: Conceptual workflow for API synthesis.
Detailed Experimental Protocol: Esterification of 3-Methoxy-4-methylbenzoic Acid
This protocol provides a general method for the esterification of the carboxylic acid group, a common first step in its utilization as a pharmaceutical intermediate.
Objective: To convert 3-Methoxy-4-methylbenzoic acid to its corresponding methyl ester.
Materials:
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3-Methoxy-4-methylbenzoic acid
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Methanol (anhydrous)
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Sulfuric acid (concentrated)
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous sodium chloride solution)
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Magnesium sulfate (anhydrous)
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Ethyl acetate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 3-Methoxy-4-methylbenzoic acid (1 equivalent) in an excess of anhydrous methanol.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
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Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture using a rotary evaporator to remove the excess methanol.
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Dilute the residue with ethyl acetate and transfer to a separatory funnel.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
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Purification: If necessary, purify the crude product by flash column chromatography or recrystallization to obtain the pure methyl 3-methoxy-4-methylbenzoate.
Self-Validation: The success of the synthesis can be validated at each stage. The disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate indicate the progress of the reaction. The final product's identity and purity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Applications Beyond Pharmaceuticals
While its primary role is in drug development, the versatile chemistry of 3-Methoxy-4-methylbenzoic acid also makes it a valuable intermediate in other sectors of the chemical industry.[3] These include the synthesis of:
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Agrochemicals: As a building block for pesticides and herbicides.[3]
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Dyes and Pigments: The aromatic ring can be incorporated into chromophore systems.[3]
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Specialty Chemicals: Used in the production of fragrances and other fine chemicals.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Methoxy-4-methylbenzoic acid.
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion: A Cornerstone for Future Innovation
3-Methoxy-4-methylbenzoic acid stands as a testament to the critical role of well-characterized and versatile intermediates in the advancement of science and industry. Its stable yet reactive nature provides a reliable foundation for the synthesis of a multitude of complex molecules. For researchers and professionals in drug development, a thorough understanding of this compound's properties and applications is not just beneficial—it is essential for unlocking new therapeutic possibilities and driving the future of medicine.
References
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The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. (URL: [Link])
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3-Methoxy-4-methylbenzoic acid | CAS#:7151-68-0 | Chemsrc. (URL: [Link])
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Benzoic acid, 3-methoxy-4-methyl- - the NIST WebBook. (URL: [Link])
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3-Methoxy-4-Methyl Benzoic Acid - Vihita Bio-Chem Pvt. Ltd. (URL: [Link])
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